molecular formula C8H11ClFN B1419410 N-ethyl-3-fluoroaniline hydrochloride CAS No. 1193388-08-7

N-ethyl-3-fluoroaniline hydrochloride

Cat. No.: B1419410
CAS No.: 1193388-08-7
M. Wt: 175.63 g/mol
InChI Key: FVBSHZOBXDMAFY-UHFFFAOYSA-N
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Description

N-ethyl-3-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring, making it a derivative of aniline.

Scientific Research Applications

N-ethyl-3-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

    Target of Action

    Anilines, such as N-ethyl-3-fluoroaniline hydrochloride, are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes . The specific targets of this compound would depend on its intended use and the specific modifications made to its structure.

    Mode of Action

    Anilines can undergo various reactions, including nucleophilic substitution and reduction . The fluorine atom on the aniline ring can influence the reactivity and properties of the molecule.

Biochemical Analysis

Biochemical Properties

N-ethyl-3-fluoroaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group . This interaction is crucial in the synthesis of various aniline derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to changes in cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in significant changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its gradual degradation, resulting in reduced efficacy and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and can be attributed to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biochemical activity and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . These subcellular localizations are essential for the compound’s role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoroaniline hydrochloride typically involves the alkylation of 3-fluoroaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The resulting N-ethyl-3-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-fluoroaniline hydrochloride
  • N-ethyl-4-fluoroaniline hydrochloride
  • N-ethyl-3-chloroaniline hydrochloride

Uniqueness

N-ethyl-3-fluoroaniline hydrochloride is unique due to the specific positioning of the ethyl and fluoro groups, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

IUPAC Name

N-ethyl-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSHZOBXDMAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-08-7
Record name Benzenamine, N-ethyl-3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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